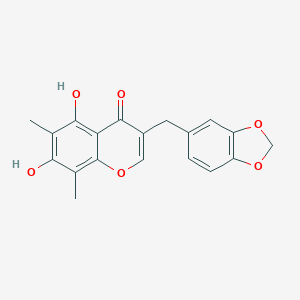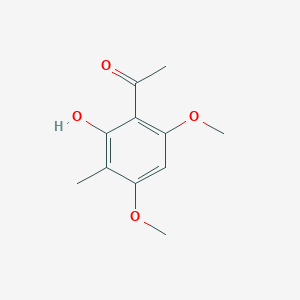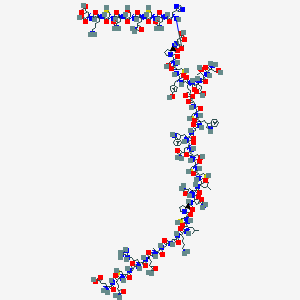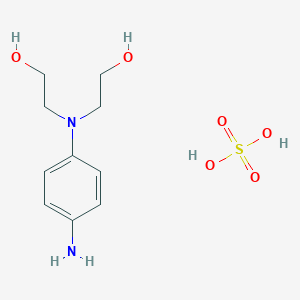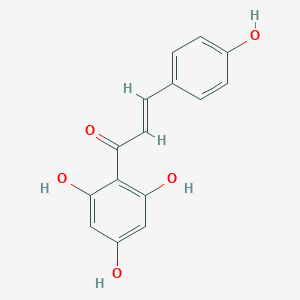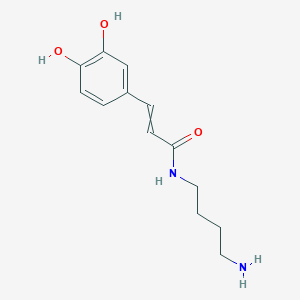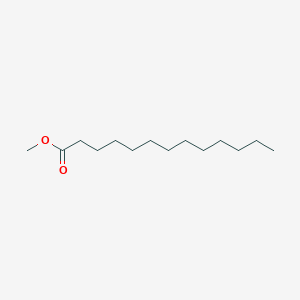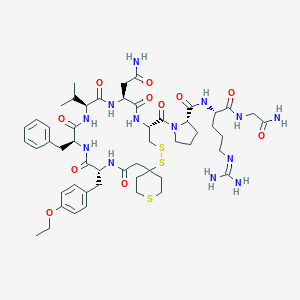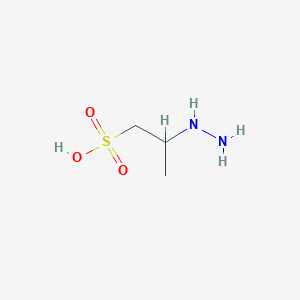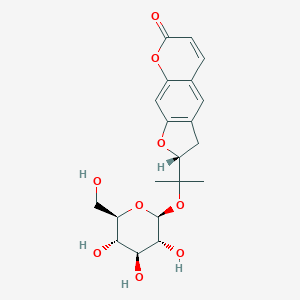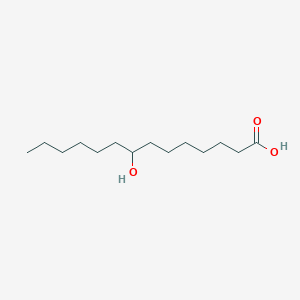
8-Hydroxytetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxytetradecanoic acid, commonly known as 8-HTA, is a fatty acid that has gained significant attention in scientific research due to its potential therapeutic applications. It is a long-chain fatty acid with a hydroxyl group attached to the eighth carbon atom, making it a unique compound with distinct properties.
Wirkmechanismus
The exact mechanism of action of 8-HTA is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and activate the expression of anti-inflammatory genes, leading to a reduction in inflammation.
Biochemische Und Physiologische Effekte
8-HTA has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress, improve insulin sensitivity, and enhance glucose uptake in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-HTA in lab experiments is its ability to modulate various signaling pathways in the body, making it a versatile compound for studying different diseases. However, one limitation is the difficulty in synthesizing 8-HTA, which can be a time-consuming and expensive process.
Zukünftige Richtungen
There are many potential future directions for research on 8-HTA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of breast and prostate cancer.
In conclusion, 8-Hydroxytetradecanoic acid is a unique compound with promising therapeutic applications. Its ability to modulate various signaling pathways in the body makes it a versatile compound for studying different diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
8-HTA is synthesized through the oxidation of tetradecanoic acid, which is a saturated fatty acid found in many natural sources, including milk, cheese, and meat. The oxidation process involves the use of strong oxidizing agents, such as potassium permanganate or sodium hypochlorite, to introduce the hydroxyl group at the eighth carbon atom.
Wissenschaftliche Forschungsanwendungen
8-HTA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
27740-65-4 |
|---|---|
Produktname |
8-Hydroxytetradecanoic acid |
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
8-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
OVASNIDFAGGBHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCCC(CCCCCCC(=O)O)O |
Synonyme |
8-Hydroxymyristic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)
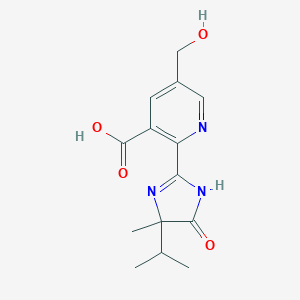
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
